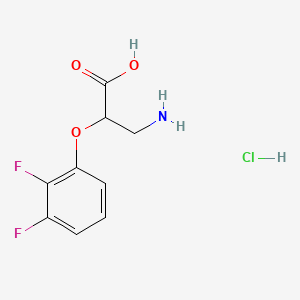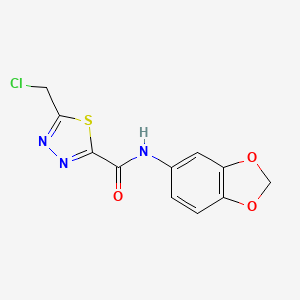![molecular formula C11H12ClNO4 B13564315 2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.7 g/mol This compound is known for its unique structure, which includes a chloro-substituted aromatic ring, a carbamoyl group, and a methoxyacetic acid moiety
Métodos De Preparación
The synthesis of 2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3-chloro-4-methylaniline with methoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid can be compared with similar compounds such as:
2-[(3-Chlorophenyl)carbamoyl]-2-methoxyacetic acid: Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
2-[(4-Methylphenyl)carbamoyl]-2-methoxyacetic acid: Lacks the chloro group, which can influence its chemical properties and applications.
2-[(3-Chloro-4-methylphenyl)carbamoyl]-acetic acid: Lacks the methoxy group, which may alter its solubility and reactivity.
These comparisons highlight the unique structural features of 2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C11H12ClNO4 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methylanilino)-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-6-3-4-7(5-8(6)12)13-10(14)9(17-2)11(15)16/h3-5,9H,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
CGMWOVMDZGJQKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(C(=O)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


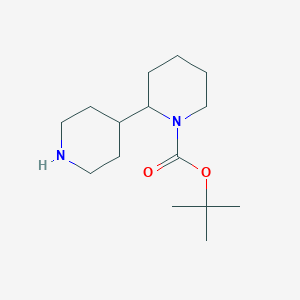
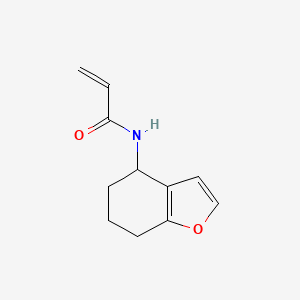

![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
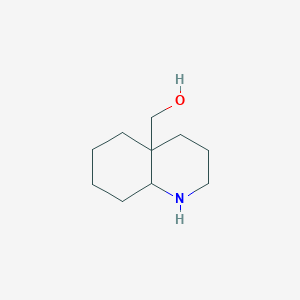

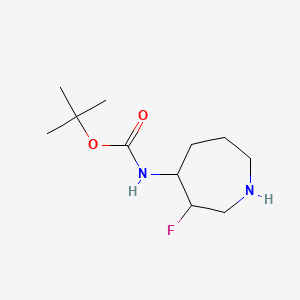
![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
